molecular formula C9H10BrNOS B7939370 5-bromo-N-cyclopropyl-4-methylthiophene-2-carboxamide

5-bromo-N-cyclopropyl-4-methylthiophene-2-carboxamide

Cat. No.: B7939370
M. Wt: 260.15 g/mol
InChI Key: IEXFOOVAHSZERA-UHFFFAOYSA-N
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Description

5-bromo-N-cyclopropyl-4-methylthiophene-2-carboxamide is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

The synthesis of 5-bromo-N-cyclopropyl-4-methylthiophene-2-carboxamide typically involves several steps, starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters. Industrial production methods often utilize these synthetic routes under optimized conditions to achieve high yields and purity .

Chemical Reactions Analysis

5-bromo-N-cyclopropyl-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclopropyl-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, contributing to its therapeutic effects .

Properties

IUPAC Name

5-bromo-N-cyclopropyl-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNOS/c1-5-4-7(13-8(5)10)9(12)11-6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXFOOVAHSZERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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